

# physicochemical properties of 1-Chloroisoquinoline-7-boronic acid

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## Compound of Interest

**Compound Name:** 1-Chloroisoquinoline-7-boronic acid

**Cat. No.:** B1429568

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An In-depth Technical Guide to the Physicochemical Properties of **1-Chloroisoquinoline-7-boronic acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction: A Versatile Heterocyclic Building Block

**1-Chloroisoquinoline-7-boronic acid** is an organoboron compound featuring a chlorinated isoquinoline scaffold functionalized with a boronic acid group. This unique combination of a reactive chlorine atom and a versatile boronic acid moiety makes it a highly valuable building block in modern organic synthesis. Its significance lies primarily in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in medicinal chemistry and materials science.<sup>[1]</sup> The isoquinoline core is a prevalent motif in numerous biologically active compounds and natural products, and the strategic placement of the chloro and boronic acid groups allows for sequential, regioselective modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, reactivity, and handling protocols, designed to equip researchers with the foundational knowledge required for its effective utilization.

## Core Physicochemical Characteristics

The physical and chemical properties of **1-Chloroisoquinoline-7-boronic acid** are dictated by the interplay between the aromatic isoquinoline ring, the electron-withdrawing chlorine atom, and the Lewis acidic boronic acid group. These features influence its solubility, stability, and reactivity.

Property	Value	Source(s)
CAS Number	370864-49-6	<a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BCINO <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	207.42 g/mol	<a href="#">[3]</a>
Boiling Point	~452.0 ± 48.0 °C (Predicted)	<a href="#">[3]</a>
Density	~1.42 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
pKa	~7.29 ± 0.30 (Predicted)	<a href="#">[4]</a>

## Solubility Profile

The solubility of **1-Chloroisoquinoline-7-boronic acid** is a critical parameter for its use in synthesis and analysis.

- **Aqueous Solubility:** Like many aromatic boronic acids, its solubility in water is expected to be limited.<sup>[3]</sup> The parent isoquinoline is sparingly soluble, and the addition of the larger chloro and boronic acid groups further decreases its affinity for water.<sup>[3]</sup> However, its solubility is pH-dependent; under alkaline conditions, the boronic acid group deprotonates to form the more soluble boronate anion.<sup>[3]</sup>
- **Organic Solvent Solubility:** The compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).<sup>[3]</sup> This is consistent with the behavior of related phenylboronic acids and is advantageous for its use in common reaction media.<sup>[3]</sup> It is expected to have poor solubility in nonpolar solvents like hexanes.<sup>[3]</sup>

## Stability and Reactivity Considerations

Boronic acids are generally stable compounds but are susceptible to certain transformations that researchers must be aware of.<sup>[5]</sup>

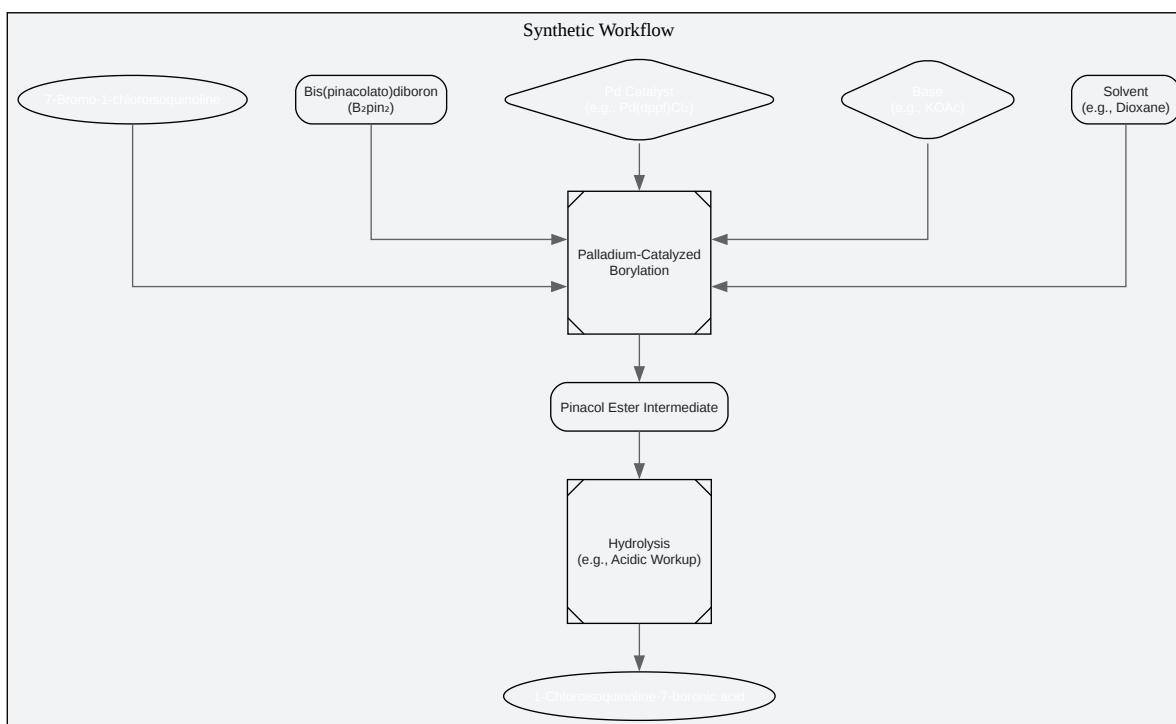
- Dehydration to Boroxines: A hallmark of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[6][7] This equilibrium can complicate characterization, particularly in mass spectrometry and when determining melting points, which are often more reflective of decomposition or dehydration points.[6][7]
- Oxidative Stability: While useful, boronic acids can be susceptible to oxidation, especially at physiological pH.[8] The electron-withdrawing nature of the 1-chloro-isoquinoline core may influence the electron density on the boron atom, potentially affecting its stability against reactive oxygen species.[8] Proper storage under an inert atmosphere is recommended.[9]

## Synthesis and Reaction Mechanisms

The primary utility of **1-Chloroisoquinoline-7-boronic acid** stems from its role as a coupling partner. Understanding its synthesis and key reactions is fundamental to its application.

## Synthetic Pathway Overview

The synthesis of this compound typically involves the borylation of a pre-functionalized isoquinoline. A common approach is the palladium-catalyzed borylation of a halogenated isoquinoline precursor, such as 7-bromo-1-chloroisoquinoline, with a boron source like bis(pinacolato)diboron.[3]



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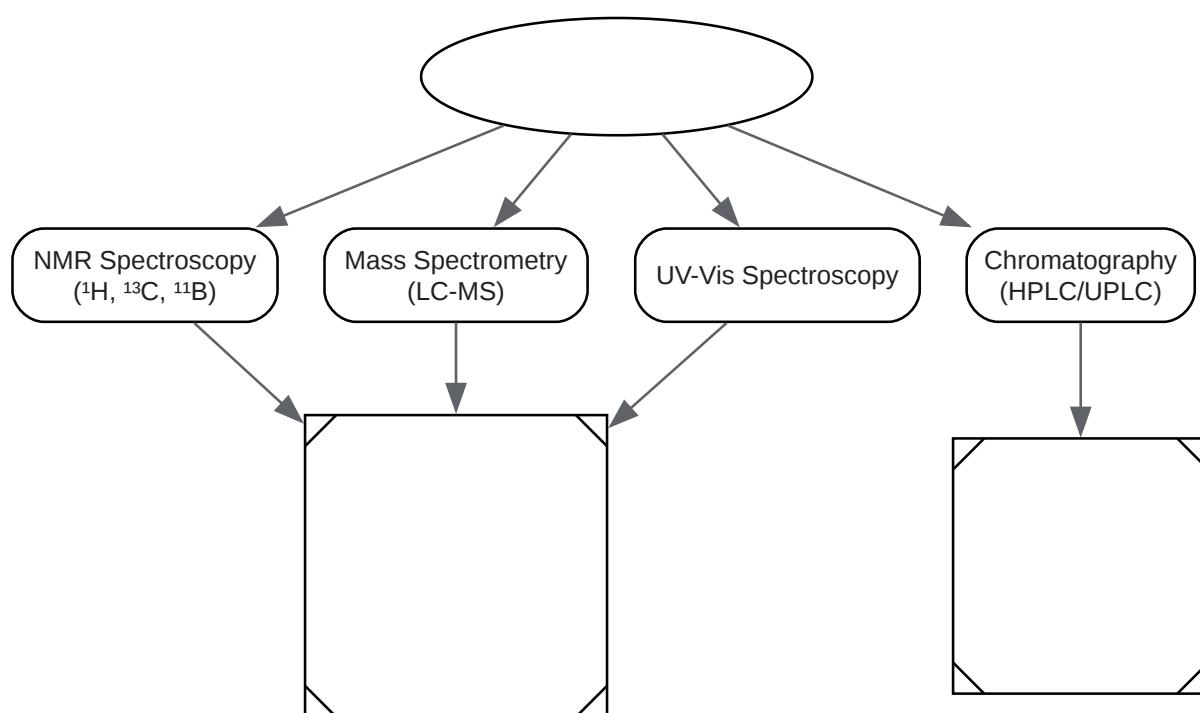
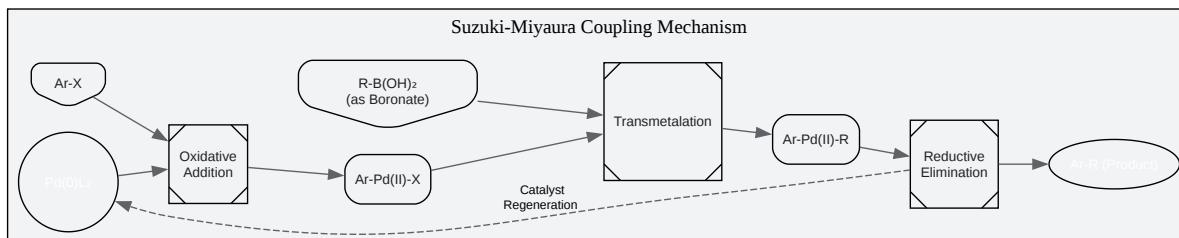
Caption: General workflow for synthesizing the target boronic acid.

## The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an ideal substrate for the Suzuki-Miyaura reaction, enabling the formation of a C-C bond at the 7-position of the isoquinoline ring.[\[1\]](#)[\[3\]](#) The chlorine at the 1-position can then be used for subsequent functionalization, offering a powerful two-step diversification strategy.

The reaction mechanism involves three key steps:

- Oxidative Addition: The Pd(0) catalyst inserts into the aryl/vinyl halide bond.
- Transmetalation: The boronic acid (as a boronate) transfers its organic group to the palladium center.
- Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst.



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